molecular formula C10H21N3O5 B12673237 Einecs 251-797-9 CAS No. 34020-20-7

Einecs 251-797-9

Katalognummer: B12673237
CAS-Nummer: 34020-20-7
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: RZTZUYWLKUADNV-WCCKRBBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) is a chemical compound with the molecular formula C10H21N3O5. It is a combination of N2-acetyl-L-asparagine and 2-(dimethylamino)ethanol in a 1:1 ratio.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) typically involves the reaction of N2-acetyl-L-asparagine with 2-(dimethylamino)ethanol under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

34020-20-7

Molekularformel

C10H21N3O5

Molekulargewicht

263.29 g/mol

IUPAC-Name

(2S)-2-acetamido-4-amino-4-oxobutanoic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C6H10N2O4.C4H11NO/c1-3(9)8-4(6(11)12)2-5(7)10;1-5(2)3-4-6/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);6H,3-4H2,1-2H3/t4-;/m0./s1

InChI-Schlüssel

RZTZUYWLKUADNV-WCCKRBBISA-N

Isomerische SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)O.CN(C)CCO

Kanonische SMILES

CC(=O)NC(CC(=O)N)C(=O)O.CN(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.